molecular formula C7H11ClN2O2 B6171708 3-(3-chloropropyl)-1-methylimidazolidine-2,4-dione CAS No. 1042771-07-2

3-(3-chloropropyl)-1-methylimidazolidine-2,4-dione

Cat. No. B6171708
CAS RN: 1042771-07-2
M. Wt: 190.6
InChI Key:
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Description

3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione, also known as 3-chloropropyl methyl imidazolidine-2,4-dione, is an organic compound that is widely used in various scientific research applications. It is used as a reagent in organic synthesis and as a catalyst in biochemical processes. It has also been used in the development of new drugs and in the study of the biochemical and physiological effects of certain drugs.

Scientific Research Applications

3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemical processes, and as a starting material in the development of new drugs. It has also been used in the study of the biochemical and physiological effects of certain drugs. In addition, 3-(3-(3-chloropropyl)-1-methylimidazolidine-2,4-dioneyl)-1-methylimidazolidine-2,4-dione has been used in the synthesis of other compounds such as 4-chloro-3-methyl-1-imidazolidin-2-one and 3-chloro-2-methyl-1-imidazolidin-4-one.

Mechanism of Action

The mechanism of action of 3-(3-(3-chloropropyl)-1-methylimidazolidine-2,4-dioneyl)-1-methylimidazolidine-2,4-dione is not fully understood. However, it is believed that the compound acts as an effective catalyst in biochemical processes by forming a complex with the substrate molecule. This complex facilitates the reaction between the substrate and the reagent, thus allowing the reaction to proceed at an accelerated rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-(3-chloropropyl)-1-methylimidazolidine-2,4-dioneyl)-1-methylimidazolidine-2,4-dione have not been extensively studied. However, it is believed that the compound can affect the activity of certain enzymes and hormones in the body. In addition, 3-(3-(3-chloropropyl)-1-methylimidazolidine-2,4-dioneyl)-1-methylimidazolidine-2,4-dione has been found to have an inhibitory effect on certain types of cancer cells.

Advantages and Limitations for Lab Experiments

3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione has several advantages in laboratory experiments. It is a stable compound that is relatively easy to synthesize and store. In addition, it is a relatively inexpensive reagent and can be used in a variety of different applications. However, the compound is also known to be toxic and can cause skin and eye irritation if it comes into contact with the skin or eyes.

Future Directions

The future of 3-(3-(3-chloropropyl)-1-methylimidazolidine-2,4-dioneyl)-1-methylimidazolidine-2,4-dione is promising. The compound has many potential applications in the fields of organic synthesis, drug development, and biochemical research. In the future, it is likely that 3-(3-(3-chloropropyl)-1-methylimidazolidine-2,4-dioneyl)-1-methylimidazolidine-2,4-dione will be used in the development of new drugs and in the study of the biochemical and physiological effects of certain drugs. In addition, the compound may be used in the synthesis of other compounds and in the study of enzyme and hormone activity.

Synthesis Methods

3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione can be synthesized in a two-step process. The first step involves the condensation of 3-(3-chloropropyl)-1-methylimidazolidine-2,4-dioneionaldehyde with 1-methylimidazole in the presence of a base catalyst such as potassium carbonate. This reaction produces 3-(3-chloropropyl)-1-methylimidazolidine-2,4-dioneyl methyl imidazolidine-2,4-dione in high yield. The second step involves the reduction of the dione with a reducing agent such as sodium borohydride to form 3-(3-(3-chloropropyl)-1-methylimidazolidine-2,4-dioneyl)-1-methylimidazolidine-2,4-dione.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-chloropropyl)-1-methylimidazolidine-2,4-dione involves the reaction of 3-chloropropylamine with methylglyoxal followed by cyclization to form the desired product.", "Starting Materials": [ "3-chloropropylamine", "methylglyoxal" ], "Reaction": [ "Add 3-chloropropylamine to a reaction flask", "Add methylglyoxal to the reaction flask", "Heat the reaction mixture to 80-90°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Add a suitable solvent to the reaction mixture", "Filter the reaction mixture to remove any impurities", "Concentrate the filtrate to obtain the desired product" ] }

CAS RN

1042771-07-2

Product Name

3-(3-chloropropyl)-1-methylimidazolidine-2,4-dione

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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